molecular formula C8H6FNOS B12893125 4-(Fluoromethyl)benzo[d]oxazole-2-thiol

4-(Fluoromethyl)benzo[d]oxazole-2-thiol

Cat. No.: B12893125
M. Wt: 183.20 g/mol
InChI Key: UPOYIOZCHLFPRT-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)benzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of a fluoromethyl group and a thiol group in this compound makes it a unique and valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)benzo[d]oxazole-2-thiol typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and a fluoromethyl ketone in the presence of a catalyst such as hydrochloric acid . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs . The use of advanced catalytic systems, such as nanocatalysts, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)benzo[d]oxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Fluoromethyl)benzo[d]oxazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluoro-2-methylbenzo[d]oxazole
  • 2-(Benzoxazol-2-ylsulfonyl)acetonitrile
  • 2-(Chloromethyl)benzo[d]oxazole

Comparison: 4-(Fluoromethyl)benzo[d]oxazole-2-thiol is unique due to the presence of both a fluoromethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to these functional groups.

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

4-(fluoromethyl)-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C8H6FNOS/c9-4-5-2-1-3-6-7(5)10-8(12)11-6/h1-3H,4H2,(H,10,12)

InChI Key

UPOYIOZCHLFPRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=S)N2)CF

Origin of Product

United States

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